molecular formula C22H15ClFN3O4 B11546919 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol

Cat. No. B11546919
M. Wt: 439.8 g/mol
InChI Key: UEMDPPQZVQJQIL-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by the condensation of 3-fluoroaniline with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid.

    Schiff Base Formation: The benzoxazole derivative is then reacted with 4-chloro-3,5-dimethyl-6-nitrosalicylaldehyde in a suitable solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with bacterial cell wall components, leading to disruption of cell wall synthesis.

    Pathways Involved: It may inhibit key enzymes involved in bacterial cell wall biosynthesis, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol
  • 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Uniqueness

4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is unique due to the presence of both the nitro and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The nitro group enhances its electron-withdrawing capability, while the fluorophenyl group increases its lipophilicity and potential for membrane permeability.

properties

Molecular Formula

C22H15ClFN3O4

Molecular Weight

439.8 g/mol

IUPAC Name

4-chloro-2-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethyl-6-nitrophenol

InChI

InChI=1S/C22H15ClFN3O4/c1-11-16(21(28)20(27(29)30)12(2)19(11)23)10-25-15-6-7-18-17(9-15)26-22(31-18)13-4-3-5-14(24)8-13/h3-10,28H,1-2H3

InChI Key

UEMDPPQZVQJQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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